3-Hydroxy-3-propylhexanoic acid

Lipophilicity Partition coefficient Drug-likeness

3-Hydroxy-3-propylhexanoic acid (CAS 23985-60-6) is a C9 tertiary β-hydroxycarboxylic acid with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. Unlike the more common secondary β-hydroxy acids that dominate both natural product chemistry and the polyhydroxyalkanoate (PHA) biopolymer field, this compound bears a fully substituted β-carbon bearing a hydroxyl group, a propyl substituent, and the hexanoic acid backbone, making it a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 23985-60-6
Cat. No. B1283120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-propylhexanoic acid
CAS23985-60-6
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCC(CCC)(CC(=O)O)O
InChIInChI=1S/C9H18O3/c1-3-5-9(12,6-4-2)7-8(10)11/h12H,3-7H2,1-2H3,(H,10,11)
InChIKeyHEOUUPQKAMHMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-propylhexanoic Acid (CAS 23985-60-6): Structural Classification and Procurement-Relevant Identity


3-Hydroxy-3-propylhexanoic acid (CAS 23985-60-6) is a C9 tertiary β-hydroxycarboxylic acid with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol [1]. Unlike the more common secondary β-hydroxy acids that dominate both natural product chemistry and the polyhydroxyalkanoate (PHA) biopolymer field, this compound bears a fully substituted β-carbon bearing a hydroxyl group, a propyl substituent, and the hexanoic acid backbone, making it a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers [2]. It is commercially available as an oil at ≥95% purity from multiple suppliers including Enamine (via Sigma-Aldrich) and TRC . The compound is associated with approximately 150 patent families, predominantly in the areas of biodegradable polymer compositions and pharmaceutical intermediate synthesis [3].

Why 3-Hydroxy-3-propylhexanoic Acid Cannot Be Interchanged with Simpler β-Hydroxy Acids: Structural and Physicochemical Basis


Generic substitution of 3-hydroxy-3-propylhexanoic acid with more common β-hydroxy acids such as 3-hydroxyhexanoic acid (C6, CAS 10191-24-9) or 3-hydroxybutyric acid (C4, CAS 300-85-6) fails on multiple physicochemical fronts that directly impact experimental outcomes . The tertiary alcohol at the β-position of the target compound eliminates the possibility of oxidation to a β-keto acid—a decomposition pathway available to all secondary β-hydroxy acids—and removes the β-hydrogen required for acid-catalyzed dehydration to an α,β-unsaturated acid [1]. Quantitatively, the target compound exhibits a computed LogP of approximately 1.83–1.88, roughly 2- to 3-fold higher than 3-hydroxyhexanoic acid (LogP ~0.62) and 3-hydroxy-3-methylhexanoic acid (LogP ~0.27–1.01), translating to significantly greater lipophilicity and altered partitioning behavior in both extraction protocols and biological membrane models . Its computed pKa of ~4.90 is approximately 0.5 log units higher than that of 3-hydroxyhexanoic acid (pKa ~4.38), meaning it remains less ionized at a given pH, with a LogD at pH 7.4 of −0.64 versus −2.42 for 3-hydroxy-3-methylhexanoic acid—a difference of nearly two orders of magnitude in the unionized fraction available for passive membrane permeation [2]. These differences are not cosmetic; they determine solubility, extraction efficiency, reactivity profiles, and biological availability in any application context.

3-Hydroxy-3-propylhexanoic Acid: Quantified Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: LogP Advantage of 3-Hydroxy-3-propylhexanoic Acid Over Simpler β-Hydroxy Acid Analogs

3-Hydroxy-3-propylhexanoic acid exhibits a computed octanol-water partition coefficient (LogP) of 1.83–1.88 [1], substantially exceeding that of its closest structural analogs. By comparison, 3-hydroxyhexanoic acid (CAS 10191-24-9)—the C6 secondary β-hydroxy acid—has a reported LogP of 0.62 , while 3-hydroxy-3-methylhexanoic acid (CAS 58888-76-9)—the C7 tertiary β-hydroxy acid—shows a LogP of 0.27–1.01 . The target compound's LogP is approximately 2.0–3.0 times higher than these analogs on a linear scale. This elevation is attributable to the combined effect of the C9 carbon skeleton and the branched propyl substituent at the β-position.

Lipophilicity Partition coefficient Drug-likeness Membrane permeability

Acid Strength Differentiation: Elevated pKa of 3-Hydroxy-3-propylhexanoic Acid Relative to Secondary β-Hydroxy Acids

The computed acid dissociation constant (pKa) of 3-hydroxy-3-propylhexanoic acid is 4.90 [1], which is approximately 0.5 log units higher than that of 3-hydroxyhexanoic acid (pKa ~4.38) and 3-hydroxy-3-methylhexanoic acid (pKa ~4.40–4.76) . This difference, while modest in absolute terms, has a measurable impact on the ionization state at physiologically and formulation-relevant pH values. The electron-donating inductive effect of the additional alkyl substituents at the β-carbon stabilizes the conjugate base less effectively than the secondary β-hydroxy acids, resulting in weaker acidity.

Acid dissociation constant Ionization state pH-dependent partitioning Formulation pH

Ionization State at Physiological pH: LogD (pH 7.4) Differentiation Between 3-Hydroxy-3-propylhexanoic Acid and 3-Hydroxy-3-methylhexanoic Acid

At physiological pH 7.4, 3-hydroxy-3-propylhexanoic acid displays a computed distribution coefficient (LogD) of −0.64 [1], whereas the closest tertiary β-hydroxy acid comparator—3-hydroxy-3-methylhexanoic acid—has a LogD of −2.42 under the same conditions [2]. This represents a difference of approximately 1.78 LogD units, meaning the unionized (membrane-permeable) fraction of the target compound is roughly 60 times greater than that of the C7 analog at blood pH. This difference arises from the combination of higher intrinsic lipophilicity (LogP) and the slightly elevated pKa, which together shift the ionization equilibrium toward the neutral acid form.

Distribution coefficient Physiological pH Membrane permeability ADME

Patent Portfolio Density: 150 Patent Families Associated with 3-Hydroxy-3-propylhexanoic Acid as an Industrial Intermediate

According to PubChemLite, 3-hydroxy-3-propylhexanoic acid (identified by InChIKey HEOUUPQKAMHMIW-UHFFFAOYSA-N) is referenced in approximately 150 patent families [1]. This patent density substantially exceeds that of simpler β-hydroxy acids such as 3-hydroxyhexanoic acid, which is primarily cited in the context of polyhydroxyalkanoate (PHA) biosynthesis and fermentation patents [2]. The patent literature for the target compound spans polymerization methods for biodegradable plastics, medical device materials, and pharmaceutical intermediate synthesis [3].

Patent landscape Industrial applicability Polymer intermediate Pharmaceutical intermediate

Tertiary β-Hydroxy Acid Structural Differentiation: Resistance to Oxidation and Dehydration Pathways Versus Secondary β-Hydroxy Acids

3-Hydroxy-3-propylhexanoic acid contains a tertiary alcohol at the β-position, a structural feature that fundamentally differentiates it from the vast majority of naturally occurring and commercially available β-hydroxy acids, which bear secondary alcohols. This tertiary center lacks the α-hydrogen adjacent to the hydroxyl group that is required for oxidation to a β-keto acid—a degradation pathway accessible to 3-hydroxyhexanoic acid, 3-hydroxybutyric acid, and other secondary β-hydroxy acids [1]. Furthermore, the absence of a β-hydrogen on the carbon bearing the hydroxyl group eliminates the acid-catalyzed dehydration pathway to α,β-unsaturated acids that is characteristic of secondary β-hydroxy acids [2]. The ethyl ester derivative (CAS 10297-62-8, NSC 150930) has been registered in the National Cancer Institute's compound collection, indicating recognized potential as a pharmaceutical intermediate [3].

Chemical stability Tertiary alcohol Oxidation resistance Dehydration resistance Shelf-life

Chiral Building Block Potential: Racemic 3-Hydroxy-3-propylhexanoic Acid as a Gateway to Enantiomerically Enriched Tertiary Alcohol Intermediates

3-Hydroxy-3-propylhexanoic acid is chiral at the β-carbon, existing as a racemic mixture of (R)- and (S)-enantiomers [1]. Unlike secondary β-hydroxy acids, whose chiral secondary alcohol stereocenters are relatively accessible via established asymmetric reduction methods (e.g., Noyori hydrogenation of β-keto esters), chiral tertiary alcohols are significantly more challenging to synthesize enantioselectively, making resolved or enantiomerically enriched preparations of this compound particularly valuable as pharmaceutical intermediates [2]. The enantioselective construction of chiral tertiary alcohol stereocenters has been identified as a key enabling technology for pharmaceutical intermediate synthesis, with the [2,3]-Meisenheimer rearrangement and organometallic addition to ketones representing recent synthetic advances applicable to this compound class [3]. The commercial availability of the racemate in ≥95% purity from Enamine and TRC provides a starting point for chiral resolution or asymmetric synthesis campaigns [4].

Chiral resolution Enantioselective synthesis Tertiary alcohol stereocenter Pharmaceutical intermediate

3-Hydroxy-3-propylhexanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Biodegradable Polymer and Medical Device Material Development

The association of 3-hydroxy-3-propylhexanoic acid with approximately 150 patent families, including patents explicitly describing its polymerization to high-molecular-weight polymers for biodegradable plastics and medical devices [1], positions this compound as a specialty monomer for degradable polymer research. Its tertiary β-hydroxy acid structure offers distinct polymerization kinetics and hydrolytic degradation profiles compared to polymers derived from secondary β-hydroxy acids such as 3-hydroxybutyric acid or 3-hydroxyhexanoic acid. The increased steric bulk at the β-carbon is expected to modulate polymer crystallinity, glass transition temperature, and enzymatic degradation rates—parameters critical for drug-eluting implant design and environmentally degradable packaging. Researchers developing next-generation polyhydroxyalkanoate (PHA) analogs with tailored degradation timelines should evaluate this monomer where slower, more controlled hydrolysis is desired relative to poly(3-hydroxybutyrate) homopolymers.

Pharmaceutical Intermediate and Chiral Building Block Procurement

The chiral tertiary alcohol motif of 3-hydroxy-3-propylhexanoic acid addresses a recognized gap in the pharmaceutical intermediate landscape: enantiomerically pure tertiary alcohols are valuable but synthetically challenging to access [2]. The racemate (≥95% purity, commercially available from Enamine via Sigma-Aldrich and from TRC ) serves as a starting point for in-house chiral resolution, diastereomeric salt formation, or enzymatic kinetic resolution campaigns. The ethyl ester derivative (NSC 150930) has been registered in the NCI compound collection, signaling recognized potential in medicinal chemistry [3]. Medicinal chemistry groups engaged in fragment-based drug discovery or focused library synthesis should consider this scaffold when a metabolically stable, oxidation-resistant β-hydroxy acid moiety is pharmacophorically required, as the tertiary alcohol cannot undergo the oxidative metabolism that commonly clears secondary alcohol-containing drug candidates.

Fatty Acid Metabolism Probe and Enzymatic Substrate Studies

3-Hydroxy-3-propylhexanoic acid has been investigated as a substrate in enzymatic reactions to probe fatty acid metabolism pathways [4]. Its tertiary β-hydroxy acid structure makes it a non-natural analog of endogenous 3-hydroxy fatty acid intermediates, enabling mechanistic studies where the tertiary alcohol blocks the normal β-oxidation sequence (which requires oxidation of the 3-hydroxyl group to a 3-keto intermediate). This suicide-substrate or pathway-probe strategy is not accessible with secondary β-hydroxy acids, which are competent substrates for the full β-oxidation cycle. The compound's LogD at pH 7.4 of −0.64 [5] indicates sufficient membrane permeability for cell-based metabolic flux studies without the excessive lipophilicity that would cause nonspecific membrane accumulation—a balanced property profile not shared by its shorter-chain or longer-chain analogs.

Specialty Coatings and Adhesives Formulation

The combination of a carboxylic acid head group for surface anchoring, a tertiary hydroxyl group for hydrogen-bond-mediated cohesion, and a balanced lipophilic-hydrophilic profile (LogP ~1.83, pKa ~4.90) [5] makes 3-hydroxy-3-propylhexanoic acid a candidate monomer or additive for specialty coatings and adhesives. In contrast to shorter-chain β-hydroxy acids that lack sufficient hydrophobic character for water-resistant adhesion or longer-chain analogs that suffer from poor compatibility with polar co-formulants, this C9 compound occupies an intermediate physicochemical space that may offer formula flexibility. The tertiary alcohol's resistance to oxidation is particularly relevant for coatings subjected to thermal curing or long-term environmental exposure, where secondary alcohol-containing additives are prone to oxidative yellowing or crosslinking.

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